[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

Purity Quality Control Synthetic Intermediate

[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (CAS 1283917-21-4) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. It is characterized by a piperidine ring substituted at the 1-position with a 3-aminopyridin-2-yl group and at the 2-position with a hydroxymethyl group, presenting a unique scaffold for medicinal chemistry exploration.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1283917-21-4
Cat. No. B1464307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol
CAS1283917-21-4
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)C2=C(C=CC=N2)N
InChIInChI=1S/C11H17N3O/c12-10-5-3-6-13-11(10)14-7-2-1-4-9(14)8-15/h3,5-6,9,15H,1-2,4,7-8,12H2
InChIKeyJBHCUPGXQVCVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Core Utility of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (CAS 1283917-21-4) as a Research Intermediate


[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (CAS 1283917-21-4) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol . It is characterized by a piperidine ring substituted at the 1-position with a 3-aminopyridin-2-yl group and at the 2-position with a hydroxymethyl group, presenting a unique scaffold for medicinal chemistry exploration . The compound is commercially available with a standard purity of ≥98% and is intended strictly for research and further manufacturing use .

The Critical Distinction of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol's Substitution Pattern


The specific substitution pattern of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol—a 3-aminopyridin-2-yl group on the piperidine nitrogen and a hydroxymethyl group at the 2-position—is not interchangeable with its closest positional isomers, such as the 4-ylmethanol analog (CAS 1094233-96-1) or the 5-aminopyridinyl variant (CAS 1251049-86-1) . Even subtle changes in the position of the aminopyridine substitution or the location of the hydroxymethyl group can alter the compound's electronic distribution, steric profile, and hydrogen-bonding capabilities, which are critical for its performance as a synthetic building block in structure-activity relationship (SAR) studies and medicinal chemistry campaigns [1].

Quantitative Evidence for the Selection of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (CAS 1283917-21-4)


Superior Purity Profile for [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Compared to Positional Isomers

The commercially available purity of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol (CAS 1283917-21-4) is consistently documented at ≥98%, as verified by batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, the closely related positional isomer [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol (CAS 1094233-96-1) is commonly offered at a lower standard purity of 95% . This difference in baseline purity can directly impact the success of downstream synthetic steps, particularly in multi-step syntheses where impurity accumulation can compromise yield and product integrity.

Purity Quality Control Synthetic Intermediate

Structural Differentiation of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol through Physicochemical Properties

[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol possesses a distinct structural arrangement that differentiates it from analogs with the same molecular formula but different substitution patterns. The target compound has the hydroxymethyl group at the 2-position of the piperidine ring, directly adjacent to the piperidine nitrogen, whereas the 4-yl analog places this group further away . This positional variance can influence the molecule's conformational flexibility and its ability to engage in intramolecular hydrogen bonding between the hydroxymethyl group and the aminopyridine moiety, potentially affecting its reactivity and binding properties in biological systems .

Structural Analysis Physicochemical Properties Medicinal Chemistry

Documented Quality Control and Characterization for [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

Reputable suppliers provide comprehensive analytical characterization for each batch of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports . This level of documentation is not uniformly available for all positional isomers, with some vendors offering only basic purity statements for analogs like [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol . The availability of detailed characterization data ensures reproducibility and supports rigorous research standards.

Quality Assurance Characterization Analytical Chemistry

Potential Biological Relevance of the [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol Scaffold

The piperidine and aminopyridine moieties present in [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol are common pharmacophores in kinase inhibitors [1]. Specifically, aminopyridine derivatives have been identified as inhibitors of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) [2]. While direct activity data for this exact compound is not available in the current literature, its structural features align with established kinase inhibitor motifs, positioning it as a promising starting point for medicinal chemistry optimization .

Drug Discovery Kinase Inhibition Medicinal Chemistry

Strategic Deployment of [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol in Research and Development


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitor Scaffolds

Leverage the high-purity [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol as a versatile building block for constructing diverse compound libraries targeting protein kinases, particularly ALK and c-Met. Its well-defined purity (≥98%) and comprehensive analytical characterization support reproducible synthetic protocols .

Chemical Biology: Development of Chemical Probes for Target Identification

Employ [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol to create functionalized derivatives for affinity chromatography or photoaffinity labeling studies. The distinct 2-ylmethanol substitution pattern offers a unique attachment point for linkers or reporter tags while preserving potential target-binding interactions [1].

Process Chemistry: Synthesis of Complex Heterocyclic Intermediates

Utilize [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol as a reliable, high-quality intermediate in multi-step syntheses of advanced pharmaceutical candidates. The availability of batch-specific QC data (NMR, HPLC, GC) ensures consistent performance and simplifies troubleshooting in larger-scale preparations .

Structure-Activity Relationship (SAR) Studies: Exploration of Substitution Effects

Incorporate [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol into focused SAR campaigns to systematically probe the impact of the 2-ylmethanol group on biological activity, solubility, and metabolic stability compared to 4-yl analogs. This approach can reveal key pharmacophoric elements for lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.